molecular formula C9H12FN3 B1437223 N-(2-fluorobenzyl)-N-methylguanidine CAS No. 915919-83-4

N-(2-fluorobenzyl)-N-methylguanidine

Cat. No.: B1437223
CAS No.: 915919-83-4
M. Wt: 181.21 g/mol
InChI Key: JKCKUYIRDQWKDU-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-methylguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is characterized by the presence of a fluorobenzyl group attached to a methylguanidine moiety, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-methylguanidine typically involves the reaction of 2-fluorobenzylamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-methylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-fluorobenzyl)-N-methylurea, while reduction could produce N-(2-fluorobenzyl)-N-methylamine.

Scientific Research Applications

N-(2-fluorobenzyl)-N-methylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, while the methylguanidine moiety can modulate their activity. This dual interaction can lead to various biological effects, including enzyme inhibition, receptor activation or inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-N-methylguanidine can be compared with other similar compounds, such as:

    N-(2-fluorobenzyl)-N-methylamine: Lacks the guanidine moiety, resulting in different biological activities.

    N-(2-chlorobenzyl)-N-methylguanidine: The chlorine atom imparts different chemical properties compared to the fluorine atom, affecting reactivity and biological activity.

    N-(2-fluorobenzyl)-N-ethylguanidine: The ethyl group alters the compound’s steric and electronic properties, leading to variations in its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of the fluorobenzyl and methylguanidine groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c1-13(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKUYIRDQWKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257069
Record name N-[(2-Fluorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-83-4
Record name N-[(2-Fluorophenyl)methyl]-N-methylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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